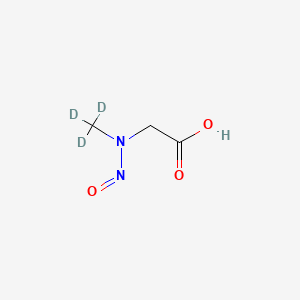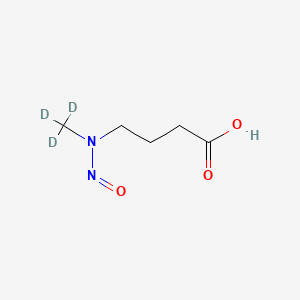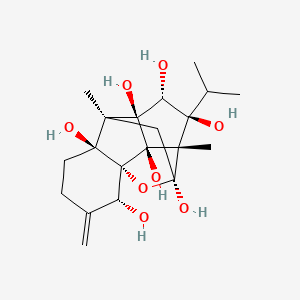
2-Acetoxy-2-methyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Acetoxy-2-methyl-1-propanol” is an organic compound . It is an ester, which is a class of compounds that are derived from carboxylic acids . The general structure of an ester includes a carbonyl adjacent to an ether linked to an alkyl or aryl group .
Molecular Structure Analysis
The molecular formula of “2-Acetoxy-2-methyl-1-propanol” is C6H12O3 . This indicates that the compound contains 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Catalytic Processes in Material Synthesis
In the realm of material synthesis, the acetolysis of epichlorohydrin with acetic acid to produce 1-acetoxy-3-chloro-2-propanol has been enhanced by employing nanocrystalline ZSM-5 catalysts. This method offers a significant advancement over traditional processes that utilize highly corrosive liquid acids, presenting a more efficient and less hazardous approach to producing key intermediates for polyepoxy materials (Roselin, Selvin, & Bououdina, 2012).
Hydrogenation and Hydrodeoxygenation Processes
Research into the hydrogenation of glycerol to 1,2-propanediol under nitrogen pressure, using 2-propanol as a hydrogen source, has provided insights into alternative pathways for transforming glycerol. This process, facilitated by Ni or Cu supported on Al2O3 catalysts, represents a novel approach to glycerol hydrogenolysis, potentially offering a sustainable route to 1,2-propanediol production (Gandarias et al., 2011).
Electrocatalytic Synthesis Applications
The use of hydroxyacetone, a dehydration product of glycerol, as a platform for the electrocatalytic synthesis of various chemicals such as acetone, 1,2-propanediol, and 2-propanol, demonstrates the potential for sustainable chemical production. This approach, utilizing non-noble metals as electrodes, offers a method for the selective formation of valuable chemicals through electrocatalytic processes, highlighting the versatility and efficiency of using glycerol-based platforms for chemical synthesis (Sauter, Bergmann, & Schröder, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2-methyl-1-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)





![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)


